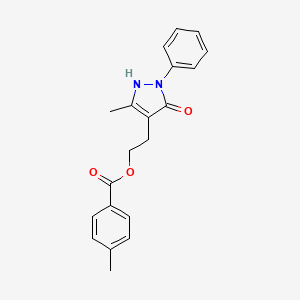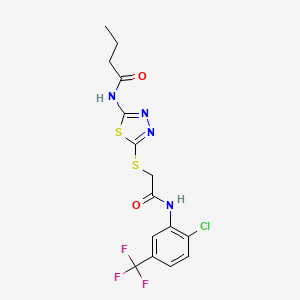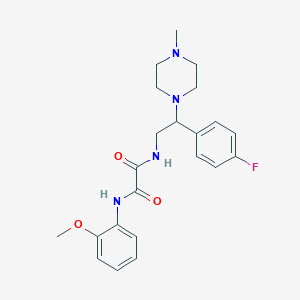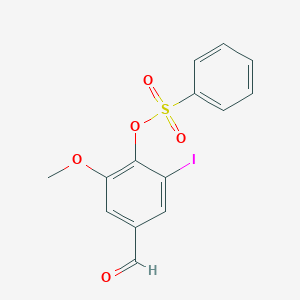
rac-(2R,3S)-2-(1,3-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(2R,3S)-2-(1,3-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans is a useful research compound. Its molecular formula is C9H17Cl2N3O and its molecular weight is 254.16. The purity is usually 95%.
BenchChem offers high-quality rac-(2R,3S)-2-(1,3-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-(2R,3S)-2-(1,3-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Kinetic Resolution and Enantioselective Reactions : The study by Barz, Herdtweck, and Thiel (1996) discusses the kinetic resolution of trans-2-(1-pyrazolyl)cyclohexan-1-ol, a compound related to rac-(2R,3S)-2-(1,3-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride. This process involves reactions with epoxycyclohexane and pyrazole, forming dimers in the solid state through strong intermolecular hydrogen bonds. The research highlights the potential for enantioselective reactions using such compounds (Barz, Herdtweck, & Thiel, 1996).
Valence and Spin Interaction in Metal Complexes : Kumbhakar et al. (2008) studied meso- and rac-diastereomers of a p-quinonoid-bridged diruthenium complex, which showed significant differences in redox potentials and absorption spectra between the meso and rac forms. This research provides insights into the molecular interactions and electronic structures in metal complexes, which can be crucial for developing new materials and catalysts (Kumbhakar et al., 2008).
Synthesis and Reactivity of Amine Compounds : The synthesis of various amine compounds, including rac-(2R,3S)-2-(1,3-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, often involves multi-step procedures and interactions with other chemicals. For instance, Butler et al. (2002) describe the synthesis of 2-(nitromethyl)ornithine from ornithine mediated by cobalt(III), which shows the complexity and potential applications of such syntheses in developing new chemical entities (Butler et al., 2002).
Catalytic Applications in Organic Synthesis : Clark and Landis (2003, 2005) discussed the use of chiral diazaphospholanes, which are related to the chemical structure of interest, in catalytic asymmetric allylic alkylation and hydroformylation reactions. These studies highlight the potential application of such compounds in catalysis, offering high selectivity and efficiency in organic synthesis (Clark & Landis, 2003); (Clark, Landis, Freed, Klosin, & Abboud, 2005).
Application in Synthesis of Bioactive Compounds : Zhang et al. (2016) describe a sustainable gas-free method for the reductive amination of aldehydes with nitroarenes using formic acid as a hydrogen source. This method highlights the potential application of related amine compounds in the synthesis of bioactive heterocyclic compounds, which are important in pharmaceutical and agrochemical industries (Zhang et al., 2016).
Propriétés
IUPAC Name |
(2S,3R)-2-(1,3-dimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-6-7(5-12(2)11-6)9-8(10)3-4-13-9;;/h5,8-9H,3-4,10H2,1-2H3;2*1H/t8-,9+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZAAUDJHNBUFV-BPRGXCPLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2C(CCO2)N)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1[C@H]2[C@@H](CCO2)N)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-(1,3-Dimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


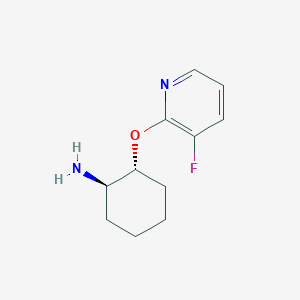
![2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2917138.png)

![2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one hydrochloride](/img/structure/B2917140.png)
![1-(4-fluorophenyl)-3-methyl-4-oxo-N-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2917141.png)
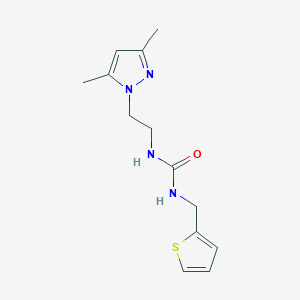

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2917146.png)
